molecular formula C8H5Cl3O2 B8235869 2,3,5-Trichloro-4-methylbenzoic acid

2,3,5-Trichloro-4-methylbenzoic acid

Cat. No.: B8235869
M. Wt: 239.5 g/mol
InChI Key: CZSKGVCXQPGKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5-Trichloro-4-methylbenzoic acid is a specialized benzoic acid derivative valued in organic and medicinal chemistry research as a versatile synthetic building block. Its structure, featuring a benzoic acid core substituted with methyl and multiple chlorine atoms, makes it a valuable intermediate for constructing more complex heterocyclic systems. Research into analogous trichlorophenyl-containing compounds has demonstrated that this core structure can be used to synthesize novel triazolothiadiazoles and triazolothiadiazines, which have shown promising antimicrobial and anti-inflammatory activities in scientific studies . The presence of halogen substituents is a key strategy in drug design, as it can influence the molecule's polarity, metabolic stability, and binding affinity to biological targets . This compound is typically utilized in laboratory settings for the development and validation of analytical methods, as well as in chemical synthesis as a precursor or standard . 2,3,5-Trichloro-4-methylbenzoic Acid is provided For Research Use Only. It is strictly intended for laboratory analysis and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trichloro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSKGVCXQPGKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2,3,5-Trichloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,3,5-Trichloro-4-methylbenzoic Acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,5-trichloro-4-methylbenzoic acid, designed for researchers, scientists, and professionals in drug development. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and established chemical principles to offer robust predictive insights into its properties, synthesis, and reactivity.

Introduction and Molecular Overview

2,3,5-Trichloro-4-methylbenzoic acid is a polychlorinated aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, heavily substituted with three electron-withdrawing chlorine atoms and one electron-donating methyl group. This unique substitution pattern dictates its chemical personality, influencing its acidity, reactivity, and potential biological activity. The strategic placement of these functional groups makes it a potentially valuable, albeit specialized, building block in organic synthesis.

Below is the chemical structure of 2,3,5-trichloro-4-methylbenzoic acid.

Caption: Chemical structure of 2,3,5-trichloro-4-methylbenzoic acid.

Physicochemical and Structural Properties

PropertyValue / Predicted ValueSource / Justification
IUPAC Name 2,3,5-Trichloro-4-methylbenzoic acid[1]
CAS Number 89978-34-7[1]
Molecular Formula C₈H₅Cl₃O₂[1]
Molecular Weight 239.48 g/mol [1]
Appearance White to off-white crystalline solid (Predicted)Based on related compounds like p-toluic acid.[2]
Melting Point 190-210 °C (Predicted)Higher than p-toluic acid (180 °C)[3] due to increased molecular weight and intermolecular forces from chlorine atoms.
pKa 2.5 - 3.5 (Predicted)Lower than benzoic acid (~4.2) due to the strong inductive electron-withdrawing effect of the three chlorine atoms, which stabilizes the carboxylate anion.[4]
Solubility Poorly soluble in water; Soluble in organic solvents like acetone, ethanol, and ethyl acetate. (Predicted)Similar to other substituted benzoic acids.[2]
SMILES O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1Cl[1]

Synthesis and Purification

A direct, published synthesis for 2,3,5-trichloro-4-methylbenzoic acid is not readily found. However, a plausible and robust synthetic route can be designed starting from the commercially available 4-methylbenzoic acid (p-toluic acid). The strategy involves the electrophilic chlorination of the aromatic ring. Due to the ortho,para-directing nature of the methyl group and the meta-directing nature of the carboxylic acid group, direct chlorination is expected to yield a mixture of isomers. A more controlled approach involves protecting the carboxylic acid as an ester to simplify the directing effects and facilitate purification.

A proposed synthetic workflow is outlined below.

Synthesis_Workflow cluster_main Proposed Synthesis of 2,3,5-Trichloro-4-methylbenzoic Acid Start 4-Methylbenzoic Acid (p-Toluic Acid) Step1 Esterification (e.g., Fischer Esterification) Start->Step1 Intermediate1 Methyl 4-methylbenzoate Step1->Intermediate1 Step2 Electrophilic Chlorination (e.g., Cl₂, Lewis Acid Catalyst) Intermediate1->Step2 Intermediate2 Methyl 2,3,5-trichloro-4-methylbenzoate Step2->Intermediate2 Step3 Hydrolysis (Acid or Base Catalyzed) Intermediate2->Step3 Purification Purification (Recrystallization) Step3->Purification End 2,3,5-Trichloro-4-methylbenzoic Acid Purification->End

Caption: Proposed multi-step synthesis workflow.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the esterification, chlorination, and hydrolysis of substituted benzoic acids.[5]

Step 1: Esterification of 4-Methylbenzoic Acid

  • To a round-bottom flask, add 4-methylbenzoic acid (1.0 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-methylbenzoate.

Step 2: Chlorination of Methyl 4-methylbenzoate

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves chlorine gas and strong acids.

  • Dissolve methyl 4-methylbenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat).

  • Add a Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃, ~0.1 eq).

  • Bubble chlorine gas (Cl₂) through the solution at a controlled rate while stirring vigorously. The reaction is exothermic and may require cooling to maintain a temperature between 20-40 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR to observe the disappearance of the starting material and the formation of the trichlorinated product.

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen gas to remove excess Cl₂ and HCl.

  • Wash the reaction mixture with water and sodium bisulfite solution to quench any remaining chlorine.

  • Isolate the crude chlorinated ester for the next step.

Step 3: Hydrolysis of Methyl 2,3,5-trichloro-4-methylbenzoate

  • To the crude ester, add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, >3.0 eq).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1-2, causing the carboxylic acid to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude 2,3,5-trichloro-4-methylbenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the spectroscopic features of 2,3,5-trichloro-4-methylbenzoic acid can be accurately predicted based on its structure and data from analogous compounds.[6][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Carboxylic Acid (-COOH)11.0 - 13.0Singlet (broad)1HAcidic proton, chemical shift is concentration and solvent dependent.
Aromatic (Ar-H)7.8 - 8.2Singlet1HThe lone proton at the C6 position is deshielded by the adjacent carboxylic acid and chlorine atom.
Methyl (-CH₃)2.4 - 2.6Singlet3HThe methyl group is attached to the aromatic ring.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 8 unique signals corresponding to each carbon atom in a distinct chemical environment.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (Carboxylic Acid)165 - 170Typical range for aromatic carboxylic acids.
C1 (Ar-C-COOH)130 - 135Quaternary carbon attached to the carboxyl group.
C2 (Ar-C-Cl)132 - 138Quaternary, deshielded by chlorine.
C3 (Ar-C-Cl)134 - 140Quaternary, deshielded by chlorine.
C4 (Ar-C-CH₃)138 - 144Quaternary, attached to the methyl group.
C5 (Ar-C-Cl)130 - 136Quaternary, deshielded by chlorine.
C6 (Ar-C-H)128 - 132Tertiary carbon, shift influenced by adjacent substituents.
-CH₃ (Methyl)20 - 23Typical range for a methyl group on an aromatic ring.
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carboxylic acid group and vibrations related to the substituted aromatic ring.

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500 - 3300 (very broad)Stretching
C=O (Carboxylic Acid)1680 - 1710Stretching
C=C (Aromatic)1550 - 1600Ring Stretching
C-O (Carboxylic Acid)1210 - 1320Stretching
C-Cl (Aryl Chloride)1000 - 1100Stretching
Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecule will exhibit a characteristic molecular ion peak and distinct fragmentation patterns.

m/z ValuePredicted FragmentRationale
238 / 240 / 242[M]⁺ (Molecular Ion)The isotopic pattern for three chlorine atoms (³⁵Cl and ³⁷Cl) will be prominent. The base peak will be at m/z 238.
223 / 225 / 227[M - CH₃]⁺Loss of the methyl radical.
203 / 205 / 207[M - Cl]⁺Loss of a chlorine radical.
193 / 195 / 197[M - COOH]⁺Loss of the carboxyl radical.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2,3,5-trichloro-4-methylbenzoic acid is governed by its two main features: the carboxylic acid group and the heavily substituted, electron-deficient aromatic ring.

  • Acidity : The presence of three strongly electron-withdrawing chlorine atoms significantly increases the acidity of the carboxylic acid compared to benzoic acid. This is due to the inductive stabilization of the resulting carboxylate anion. The molecule will readily deprotonate in the presence of a base to form the corresponding carboxylate salt.

  • Carboxylic Acid Reactions : The carboxyl group can undergo standard transformations.

    • Esterification : It can be converted to esters via Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide after conversion to the carboxylate salt.

    • Acyl Chloride Formation : Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) will convert the carboxylic acid to the more reactive 2,3,5-trichloro-4-methylbenzoyl chloride.[9] This acyl chloride is a key intermediate for synthesizing amides and esters under milder conditions.

  • Aromatic Ring Reactivity : The aromatic ring is highly deactivated towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the three chlorine atoms and the carboxyl group make reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation extremely difficult.[10] The single remaining hydrogen at the C6 position is the most likely site for any potential substitution, but harsh conditions would be required. Conversely, the electron-poor nature of the ring could make it susceptible to nucleophilic aromatic substitution under specific conditions, although this is also challenging.

Potential Applications and Biological Significance

Specific applications for 2,3,5-trichloro-4-methylbenzoic acid are not widely documented, suggesting its primary role may be as a specialized intermediate in chemical synthesis. However, based on the activities of related compounds, several potential areas of interest can be inferred.

  • Synthetic Intermediate : Its dense functionalization makes it a candidate for the synthesis of complex molecules in agrochemicals, pharmaceuticals, or materials science, where a rigid, substituted aromatic core is desired.

  • Potential Biological Activity : Many chlorinated aromatic compounds exhibit potent biological effects.

    • Herbicidal/Agrochemical : Chlorinated phenoxyacetic and benzoic acids are well-known classes of herbicides.[11] The subject compound could be investigated for similar properties.

    • Antimicrobial Activity : Benzoic acid and its derivatives are used as preservatives due to their antimicrobial properties. Halogenation can sometimes enhance this activity.[12]

    • Pharmaceutical Scaffolding : The substituted benzoic acid motif is common in drug molecules. This compound could serve as a fragment or starting material in a drug discovery program.

Safety, Handling, and Disposal

No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the known hazards of related chlorinated organic acids and should be treated as a necessary minimum standard.[13][14]

  • Predicted Hazards (GHS Classification) :

    • Acute Toxicity, Oral : May be harmful if swallowed.

    • Skin Corrosion/Irritation : Likely to cause skin irritation.

    • Serious Eye Damage/Eye Irritation : Likely to cause serious eye irritation.

    • Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Skin Protection : Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

    • Respiratory Protection : Handle in a well-ventilated chemical fume hood. If dust is generated, a NIOSH-approved particulate respirator may be necessary.

  • Handling and Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Avoid generating dust.

    • Keep away from strong bases and oxidizing agents.

    • Wash hands thoroughly after handling.

  • Disposal :

    • Dispose of in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste. Do not dispose of down the drain.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Koczoń, P., Barańska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • Zhang, J., et al. (2019). Atom-efficient chlorination of benzoic acids with PCl₃ generating acyl chlorides. Journal of Chemical Research, 43(5-6), 205–210.
  • Supporting Information. (n.d.).
  • Pearson, D. E., & Cowan, D. (n.d.). Pentachlorobenzoic acid. Organic Syntheses.
  • Quora. (2024). Why is benzoic acid less reactive than benzene?
  • Advanced ChemBlocks. (n.d.). 2,3,5-trichloro-4-methylbenzoic acid.
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • NIST. (n.d.). Benzoic acid, 2-chloro-.
  • Szymańska, E., et al. (2022). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 27(15), 4993.
  • OxyChem. (n.d.). Chlorinated Organics Handbook.
  • Getoff, N., & Solar, S. (2007). Reactivity of H Atoms and Hydrated Electrons with Chlorobenzoic Acids. Radiation Physics and Chemistry.
  • Pan, X., et al. (2017). Reactions of hydroxyl radicals with benzoic acid and benzoate. Physical Chemistry Chemical Physics, 19(30), 19993-20003.
  • Paris, D. F., & Lewis, D. L. (1973). Microbial Transformation of Esters of Chlorinated Carboxylic Acids. Applied Microbiology, 25(2), 317-321.
  • Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Google Patents. (n.d.). Process for the production of p-monochloromethyl benzoic acid.
  • Ciesla, M., & Kleszczynska, H. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(15), 4485.
  • Google Patents. (n.d.). Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Wikipedia. (n.d.). p-Toluic acid.
  • University of the West Indies. (n.d.). Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution.
  • Sigma-Aldrich. (n.d.). 4-Methylbenzoic acid for synthesis.

Sources

Melting point and physical characteristics of 2,3,5-Trichloro-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3,5-Trichloro-4-methylbenzoic Acid

Introduction

2,3,5-Trichloro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid. As a polychlorinated derivative of p-toluic acid, its chemical structure suggests its utility as a versatile building block in organic synthesis, particularly in the development of agrochemicals and pharmaceutical intermediates where specific substitution patterns are required to modulate biological activity. The presence of three chlorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and physical characteristics compared to its parent compound.

This guide provides a comprehensive overview of the known physical and chemical properties of 2,3,5-Trichloro-4-methylbenzoic acid. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for synthesis planning, reaction optimization, and material handling. While experimental data for this specific molecule is sparse in publicly available literature, this document synthesizes available information and provides expert analysis based on the properties of structurally related analogues.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundation of all scientific work. The following table summarizes the key identifiers for 2,3,5-Trichloro-4-methylbenzoic acid.

IdentifierValue
IUPAC Name 2,3,5-trichloro-4-methylbenzoic acid
CAS Number 89978-34-7
Molecular Formula C₈H₅Cl₃O₂
Molecular Weight 239.48 g/mol
Canonical SMILES CC1=C(C(=C(C=C1Cl)C(=O)O)Cl)Cl

The spatial arrangement of atoms dictates the molecule's interactions and properties. The diagram below illustrates the chemical structure.

Caption: Chemical structure of 2,3,5-Trichloro-4-methylbenzoic acid.

Physical and Chemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValue / ObservationSource(s)
Melting Point Data not available in cited literature. Expected to be >208 °C based on trend analysis.N/A
Appearance Expected to be a white to off-white crystalline powder at room temperature.[1][2]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents (e.g., ethanol, acetone, DMSO).[1][3]
Expert Analysis & Estimation based on Structural Analogues

Direct experimental data for the melting point of 2,3,5-Trichloro-4-methylbenzoic acid is not readily found in public-domain chemical databases. However, a reliable estimate can be derived by analyzing the trend among its less-chlorinated precursors.

  • 4-Methylbenzoic acid (p-Toluic acid): 179-181 °C

  • 3-Chloro-4-methylbenzoic acid: 208 °C[1]

The addition of a single chlorine atom increases the melting point by approximately 30 °C. This is a well-established trend in physical organic chemistry. The increase is attributable to a higher molecular weight and enhanced intermolecular forces, specifically van der Waals interactions and dipole-dipole forces, which require more thermal energy to overcome in the crystal lattice.

Given the presence of three chlorine atoms, it is scientifically reasonable to predict that the melting point of 2,3,5-Trichloro-4-methylbenzoic acid will be significantly higher than that of the mono-chlorinated analogue, likely exceeding 208 °C.

Regarding solubility, the carboxylic acid moiety provides a site for hydrogen bonding, which can confer some solubility in polar solvents. However, the large, nonpolar, trichlorinated aromatic ring is the dominant structural feature, suggesting that the compound will be largely hydrophobic and thus poorly soluble in water but readily soluble in organic solvents.

Experimental Protocols for Characterization

To address the gap in experimental data, the following section details standardized laboratory protocols for determining the key physical properties of a solid organic compound like 2,3,5-Trichloro-4-methylbenzoic acid.

Protocol 3.1: Melting Point Determination (Capillary Method)

This protocol describes the most common and reliable method for determining the melting point of a crystalline solid. The principle relies on heating a small sample in a capillary tube at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount of the crystalline powder is packed into a glass capillary tube (sealed at one end) to a depth of 2-3 mm.

  • Instrument Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Initial Run): Heat the sample rapidly to get a coarse estimate of the melting point. Note the temperature at which the sample melts.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Prepare a new sample and begin heating again.

  • Controlled Heating Rate: Once the temperature is within 15-20 °C of the approximate melting point, reduce the heating rate to 1-2 °C per minute. A slow, controlled rate is critical for accuracy.

  • Observation and Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of a pure compound.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Data Reporting prep1 Dry Sample Thoroughly prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 meas2 Rapid Heating for Estimate meas1->meas2 meas3 Cool Down >20°C Below Est. meas2->meas3 meas4 Slow Heating (1-2°C/min) meas3->meas4 meas5 Observe Phase Transition meas4->meas5 rep1 Record T₁ (First Liquid) meas5->rep1 rep2 Record T₂ (Fully Liquid) rep1->rep2 rep3 Report as Range: T₁ - T₂ rep2->rep3

Caption: Workflow for determining melting point via the capillary method.

Protocol 3.2: Qualitative Solubility Assessment

This protocol provides a systematic way to characterize the solubility profile of the compound, which is essential for selecting appropriate solvents for reactions and purifications.

Methodology:

  • Preparation: Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Acetone, Dichloromethane, Hexane).

  • Sample Addition: Add approximately 10-20 mg of 2,3,5-Trichloro-4-methylbenzoic acid to each test tube.

  • Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to 1 mL, while agitating the mixture (e.g., with a vortex mixer).

  • Observation: Observe if the solid dissolves completely. Record the substance as "soluble," "sparingly soluble," or "insoluble" at room temperature.

  • Heating (Optional): If the substance is insoluble at room temperature, gently heat the test tube in a warm water bath to observe if solubility increases with temperature. Note any changes upon cooling.

  • Repeat: Repeat steps 3-5 for each of the selected solvents.

Safety and Handling

Potential Hazards (based on 3,5-Dichloro-4-methylbenzoic acid):

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

    • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

2,3,5-Trichloro-4-methylbenzoic acid is a valuable synthetic intermediate whose physical properties are dictated by its highly chlorinated aromatic structure. While a precise experimental melting point is not documented in readily accessible literature, analysis of related compounds strongly suggests a melting point above 208 °C. It is expected to be a crystalline solid with poor water solubility but good solubility in organic solvents. The provided experimental protocols offer a clear path for researchers to determine these fundamental properties empirically. Due to the lack of specific safety data, this compound must be handled with caution, assuming it is an irritant to the skin, eyes, and respiratory system, consistent with its structural analogues.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-methylbenzoic acid. Retrieved February 13, 2026, from [Link]

  • ChemBK. (2024). 3-Chloro-4-methylbenzoic acid. Retrieved February 13, 2026, from [Link]

  • Chemsrc. (2025). 4-Methylbenzoic acid. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). p-Toluic acid. Retrieved February 13, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2,3,5-Trichloro-4-methylbenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2,3,5-Trichloro-4-methylbenzoic acid as a pivotal intermediate in pharmaceutical synthesis. We delve into the compound's physicochemical properties, safety protocols, and its strategic role in constructing complex molecular scaffolds. A detailed protocol for a representative amidation reaction is provided, illustrating its utility in synthesizing lead compounds for targeted therapies. The causality behind experimental choices is explained to empower researchers with a deep, functional understanding of the synthetic process.

Introduction: The Role of Halogenated Intermediates in Drug Design

2,3,5-Trichloro-4-methylbenzoic acid (TCBA) is a highly functionalized aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, a strategic methyl group, and three chlorine atoms. This unique arrangement of substituents makes it a valuable building block in medicinal chemistry for several reasons:

  • Steric and Electronic Control: The chlorine atoms and the methyl group exert significant steric and electronic effects, which can be used to precisely control reaction selectivity and to modulate the conformation of the final drug molecule.

  • Lipophilicity Modulation: The trichloro- substitution significantly increases the lipophilicity of the molecule, a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The chlorine atoms can block sites of potential metabolic oxidation, thereby enhancing the biological half-life of the resulting drug candidate.

  • Versatile Handle: The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations, most notably amide bond formation, which is fundamental to the synthesis of many pharmaceuticals.

Given these attributes, TCBA is an attractive starting material for developing novel therapeutics, particularly in areas like oncology and inflammatory diseases, where targeted covalent inhibitors and kinase inhibitors are of great interest.

Compound Profile and Safety Mandates

Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physicochemical Data
PropertyValueSource
IUPAC Name 2,3,5-trichloro-4-methylbenzoic acidAChemBlock[1]
CAS Number 89978-34-7AChemBlock[1]
Molecular Formula C₈H₅Cl₃O₂-
Molecular Weight 239.48 g/mol AChemBlock[1]
Purity Typically ≥95%AChemBlock[1]
Appearance White to off-white solid-
SMILES O=C(O)C1=CC(Cl)=C(C)C(Cl)=C1ClAChemBlock[1]
Mandatory Safety & Handling Protocol

2,3,5-Trichloro-4-methylbenzoic acid is a hazardous substance and must be handled with stringent safety protocols.

  • Hazard Identification: Harmful if swallowed, causes skin and serious eye irritation. It is also suspected of causing genetic defects, cancer, and damage to fertility or the unborn child.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields or a face shield.[2]

  • Engineering Controls: All handling of solid TCBA and its solutions must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Handling Procedures:

    • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

    • Avoid generating dust.

    • Wash hands and any exposed skin thoroughly after handling.

    • Do not eat, drink, or smoke in the work area.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Synthesis of the Intermediate

While typically purchased from commercial suppliers, understanding the synthesis of TCBA from simpler precursors like p-toluic acid provides valuable context. The process involves electrophilic chlorination of the aromatic ring.

Conceptual Synthesis Workflow

The synthesis of chlorinated benzoic acids often starts from a less substituted precursor, such as p-toluic acid (4-methylbenzoic acid).[3] The chlorination can be achieved using various reagents, often in the presence of a Lewis acid catalyst to activate the aromatic ring towards electrophilic attack.

G

Protocol: Synthesis of 3,5-Dichloro-4-methylbenzoic Acid (Illustrative Example)

A full protocol for TCBA is proprietary to manufacturers. However, a published method for a related dichlorinated analog demonstrates the key chemical principles.[4]

  • Reaction Setup: To a solution of p-toluic acid (e.g., 95.0 g) in a suitable solvent like methylene chloride (1 L), add aluminum chloride (260.0 g) portion-wise while maintaining the temperature below 10°C using an ice-water bath.[4]

  • Chlorination: Introduce a controlled stream of chlorine gas into the reaction mixture. The progress of the reaction should be monitored by a suitable analytical method like HPLC or GC.

  • Quenching: Once the reaction is complete, the mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to quench the catalyst.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.[4] The combined organic layers are washed with water and brine.

  • Isolation & Purification: The organic solvent is removed under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield the final product.[4]

Causality Note: The Lewis acid (AlCl₃) polarizes the Cl-Cl bond, making one chlorine atom highly electrophilic and susceptible to attack by the electron-rich aromatic ring. Ester protection of the carboxylic acid is often employed to prevent side reactions.

Application in Pharmaceutical Synthesis: A Case Study

The primary utility of TCBA in drug synthesis is its role as a scaffold to which other pharmacophoric elements are attached. A common and powerful transformation is the formation of an amide bond to link the TCBA core to a diverse range of amine-containing fragments.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Lead Compound

This protocol details the synthesis of "Lead Compound 1," a hypothetical inhibitor, via amide coupling between TCBA and a representative aromatic amine, 3-(Trifluoromethyl)aniline. This type of reaction is foundational in creating libraries of potential drug candidates.[5]

G

Detailed Experimental Protocol
  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-Trichloro-4-methylbenzoic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Acid Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is more stable and less prone to side reactions (like racemization) than the O-acylisourea itself, while still being highly reactive towards amines.

  • Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the flask, followed by the dropwise addition of 3-(Trifluoromethyl)aniline (1.05 eq) dissolved in a small amount of the reaction solvent.

    • Causality: DIPEA is a non-nucleophilic organic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the reacting amine remains in its free, nucleophilic form.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Summary: Reaction Parameters
ParameterCondition / ValueRationale
Solvent Anhydrous DCM or DMFAprotic, effectively dissolves reagents, non-reactive.
Temperature Room Temperature (20-25 °C)Sufficient for coupling; avoids thermal degradation.
Base DIPEANon-nucleophilic; prevents unwanted side reactions.
Coupling Agents EDC, HOBtHigh efficiency, minimizes side products, good yields.
Reaction Time 4-16 hoursTypical for amide coupling; monitor for completion.
Purification Silica Gel ChromatographyStandard and effective for removing unreacted reagents and byproducts.

Relevance to Target Pathways

The synthesized "Lead Compound 1" is representative of molecules designed to act as protein kinase inhibitors.[5] Kinases are critical enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.

G

Lead Compound 1, by virtue of its rigid, halogenated aromatic structure, could be designed to fit into the ATP-binding pocket of a specific kinase. By occupying this site, it prevents the natural substrate, ATP, from binding, thereby inhibiting the phosphorylation of downstream proteins and blocking the pro-proliferative signal. The TCBA core provides a stable, lipophilic anchor essential for this binding interaction.

References

  • Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET for 2,3,5-Trichloro-4-methylbenzoic acid.
  • Fisher Scientific. (2025-12-19).
  • Advanced ChemBlocks. 2,3,5-trichloro-4-methylbenzoic acid.
  • ChemicalBook. 3,5-Dichloro-4-methylbenzoic acid synthesis.
  • Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. 3,5-Dichloro-4-methylbenzoic acid.
  • Kurz, M. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC.
  • Wikipedia. p-Toluic acid.
  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

Sources

Application Notes & Protocols: Strategic Synthesis of Esters from 2,3,5-Trichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of esters from 2,3,5-Trichloro-4-methylbenzoic acid, a sterically hindered aromatic carboxylic acid. Due to significant steric hindrance from the two ortho-chloro substituents, traditional esterification methods like the Fischer-Speier reaction are often inefficient. This guide presents two robust and reliable protocols—Steglich Esterification and Mitsunobu Reaction—that are well-suited for overcoming these steric challenges. We will delve into the mechanistic rationale behind these choices, provide step-by-step experimental procedures, and offer insights into reaction setup, monitoring, and product purification.

Introduction: The Challenge of Steric Hindrance

2,3,5-Trichloro-4-methylbenzoic acid is a polysubstituted aromatic scaffold. Its esters are valuable intermediates in the synthesis of novel pharmaceutical agents, agrochemicals, and materials. The esterification of this particular acid, however, is a non-trivial synthetic challenge. The presence of two chlorine atoms flanking the carboxylic acid group (at the C2 and C5 positions, which are ortho to the carboxyl group in a folded conformation) creates a sterically congested environment around the carbonyl carbon.

This steric shield significantly impedes the nucleophilic attack by an alcohol, which is the key step in many standard esterification procedures. Consequently, the classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with an acid catalyst, often results in poor yields and requires harsh conditions that may not be compatible with sensitive functional groups elsewhere in the molecule.[1][2]

To address this, methodologies that activate the carboxylic acid or the alcohol under mild conditions are required. This guide focuses on two such powerful techniques: the Steglich esterification, which activates the carboxylic acid via an O-acylisourea intermediate, and the Mitsunobu reaction, which activates the alcohol to facilitate nucleophilic attack by the carboxylate.

Strategic Approach to Ester Synthesis

The selection of an appropriate esterification method is paramount for success. The flowchart below outlines the decision-making process and the workflows for the two recommended protocols.

Esterification Workflow start Start: 2,3,5-Trichloro-4-methylbenzoic acid + Alcohol (R-OH) decision Select Esterification Strategy start->decision steglich Method 1: Steglich Esterification (Carboxylic Acid Activation) decision->steglich Mild, neutral pH mitsunobu Method 2: Mitsunobu Reaction (Alcohol Activation) decision->mitsunobu Mild, neutral pH Inversion of stereocenter (if applicable) reaction_steglich Reaction: DCC/EDC, DMAP (cat.) Aprotic Solvent (e.g., DCM) Room Temperature steglich->reaction_steglich reaction_mitsunobu Reaction: DEAD/DIAD, PPh3 Aprotic Solvent (e.g., THF) 0°C to Room Temperature mitsunobu->reaction_mitsunobu workup Aqueous Work-up (Acid/Base Washes) reaction_steglich->workup reaction_mitsunobu->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product Final Product: Ester purification->product

Caption: General workflow for synthesizing esters from a sterically hindered acid.

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly when one or both reactants are sterically demanding.[3] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for the reaction's success.[4][5]

Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate formed from the carboxylic acid and DCC. While this intermediate can be attacked by the alcohol directly, this process is often slow for hindered substrates. DMAP, being a superior nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt ("active ester").[4][6] This new intermediate is highly electrophilic and is readily attacked by the alcohol, even a sterically hindered one, to yield the desired ester and regenerate the DMAP catalyst. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration.[3]

Steglich Mechanism Mechanism of Steglich Esterification cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalysis cluster_esterification Ester Formation RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC N_acylpyridinium N-Acylpyridinium Salt (Active Ester) O_acylisourea->N_acylpyridinium + DMAP - DCU (protonated) N_acylurea N-Acylurea (Unreactive) O_acylisourea->N_acylurea 1,3-rearrangement (Side Reaction, suppressed by DMAP) DMAP DMAP Ester R-COOR' N_acylpyridinium->Ester + R'-OH - DMAP (regenerated) ROH R'-OH DCU DCU

Caption: Catalytic cycle of the Steglich esterification.

Experimental Protocol

Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Typical Amount (for 1 mmol scale)
2,3,5-Trichloro-4-methylbenzoic acid239.481.0239.5 mg
Alcohol (R-OH)-1.1 - 1.5-
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227.0 mg
4-Dimethylaminopyridine (DMAP)122.170.112.2 mg
Dichloromethane (DCM), anhydrous--5 - 10 mL
1 M Hydrochloric Acid (HCl)--For work-up
Saturated Sodium Bicarbonate (NaHCO₃)--For work-up
Brine (Saturated NaCl)--For work-up
Anhydrous Sodium Sulfate (Na₂SO₄)--For drying

Procedure

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,3,5-Trichloro-4-methylbenzoic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-DMAP (0.1 eq.).

  • Solvent Addition: Dissolve the solids in anhydrous dichloromethane (DCM).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in a small amount of anhydrous DCM dropwise over 5-10 minutes.

    • Causality Note: Adding the DCC solution at 0 °C helps to control the initial exothermic reaction and minimize side product formation.[5]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting carboxylic acid.

  • Work-up (Filtration): Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Work-up (Aqueous Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Causality Note: The acid wash removes unreacted DMAP and any remaining DCC. The base wash removes any unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization, depending on the physical properties of the product.

Safety Precautions

  • DCC is a potent skin allergen and should be handled with extreme care using appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • DCM is a volatile and potentially carcinogenic solvent; all operations should be performed in a well-ventilated fume hood.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is another exceptionally mild and reliable method for ester formation, particularly useful for secondary alcohols where it proceeds with complete inversion of stereochemistry (though this is not a factor for primary or achiral alcohols).[8][9] The reaction involves the activation of the alcohol using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[10]

Mechanism of Action

The reaction begins with the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate. This intermediate then protonates the carboxylic acid, generating the carboxylate anion and a phosphonium salt. The alcohol is then deprotonated by the betaine, leading to an alkoxyphosphonium salt. In the final, key step, the carboxylate anion acts as a nucleophile and displaces the triphenylphosphine oxide from the alkoxyphosphonium salt in an Sₙ2 reaction to form the ester.[8][10] The high stability of the triphenylphosphine oxide (P=O bond) byproduct is a major thermodynamic driving force for the reaction.[10]

Mitsunobu Mechanism Mechanism of the Mitsunobu Reaction PPh3 PPh₃ Betaine [PPh₃-DEAD] Betaine PPh3->Betaine + DEAD DEAD DEAD Alkoxyphosphonium [R'-O-PPh₃]⁺ Betaine->Alkoxyphosphonium + R'-OH ROH R'-OH RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus Deprotonation Ester R-COOR' Alkoxyphosphonium->Ester + R-COO⁻ (SN2 attack) TPPO O=PPh₃ DEAD_H2 Reduced DEAD

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in the Synthesis of 2,3,5-Trichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3,5-Trichloro-4-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in this multi-step synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common issues, and provide validated protocols to enhance the yield and purity of your target compound.

Section 1: Overview of Synthetic Strategies

The synthesis of 2,3,5-Trichloro-4-methylbenzoic acid is a nuanced process where control over regioselectivity is paramount. The two most logical retrosynthetic pathways begin with either p-xylene or p-toluic acid. The choice of starting material dictates the sequence of chlorination and oxidation steps, each presenting unique challenges and advantages.

The most frequently successful and logical approach involves the initial chlorination of p-xylene to form the key intermediate, 2,3,5-trichloro-1,4-dimethylbenzene, followed by the selective oxidation of one of the two methyl groups. The alternative, starting with p-toluic acid, is complicated by the conflicting directing effects of the activating methyl group and the deactivating carboxylic acid group, which often leads to intractable mixtures of isomers.

Below is a diagram illustrating the primary synthetic pathways and their key challenges.

cluster_0 Recommended Pathway cluster_1 Alternative Pathway p_xylene p-Xylene trichloro_xylene 2,3,5-Trichloro-p-xylene p_xylene->trichloro_xylene Multi-Step Chlorination final_product 2,3,5-Trichloro-4-methylbenzoic Acid trichloro_xylene->final_product Selective Oxidation challenge1 Challenge: Controlling regioselectivity over three chlorination steps. trichloro_xylene->challenge1 challenge2 Challenge: Achieving selective oxidation of one of two similarly activated methyl groups. final_product->challenge2 p_toluic p-Toluic Acid chlorinated_toluic Chlorinated Intermediates p_toluic->chlorinated_toluic Direct Chlorination final_product_alt 2,3,5-Trichloro-4-methylbenzoic Acid chlorinated_toluic->final_product_alt challenge3 Major Challenge: Conflicting directing effects of -CH3 (o,p) and -COOH (m) lead to poor regioselectivity and complex isomer mixtures. chlorinated_toluic->challenge3

Caption: Comparison of synthetic pathways to the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common experimental issues in a question-and-answer format, focusing on the recommended pathway starting from p-xylene.

A. Ring Chlorination Troubleshooting

The key to a high-yield synthesis is the successful preparation of the 2,3,5-trichloro-p-xylene intermediate.

Q1: My chlorination of p-xylene is producing a complex mixture of isomers, not the desired 2,3,5-trichloro product. How can I improve regioselectivity?

A1: This is a classic challenge of electrophilic aromatic substitution on a multi-substituted ring. The formation of the desired isomer relies on carefully managing the directing effects of the substituents at each stage.

  • Causality: The two methyl groups of p-xylene are activating and ortho-, para-directing. The first chlorination yields 2-chloro-p-xylene. In the second step, the groups collectively direct the next chlorine to the C5 position to form 2,5-dichloro-p-xylene. The final, most difficult step is directing the third chlorine to the C3 position. Over-chlorination or incorrect substitution can readily occur.

  • Solution:

    • Strict Stoichiometry: Use a precise molar equivalent of chlorine gas (or an alternative chlorinating agent like sulfuryl chloride) for each step. Monitor the reaction progress closely using Gas Chromatography (GC) to avoid adding excess chlorinating agent.

    • Catalyst Choice: A Lewis acid catalyst is required. Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) are standard choices.[1][2] FeCl₃ is often preferred as it can be slightly milder, reducing the formation of unwanted byproducts. The catalyst should be anhydrous, as water will deactivate it.

    • Temperature Control: Keep the reaction temperature low (0-25 °C) to reduce the reaction rate and improve selectivity. Exothermic reactions can lead to a loss of control and the formation of multiple products.

Q2: I'm observing unwanted side-chain chlorination on the methyl groups. What causes this and how can it be prevented?

A2: You are inadvertently initiating a free-radical halogenation pathway which competes with the desired electrophilic aromatic substitution.

  • Causality: The mechanism of chlorination is dictated by the reaction conditions. Side-chain (benzylic) halogenation occurs via a free-radical mechanism, which is initiated by UV light or high temperatures.[3] Ring halogenation (electrophilic substitution) requires a Lewis acid catalyst and should be performed in the absence of UV light.[4][5]

  • Solution:

    • Exclude UV Light: Conduct the reaction in a flask protected from direct sunlight, for example, by wrapping it in aluminum foil.

    • Maintain Low Temperature: Avoid refluxing or excessive heating, as this can favor the radical pathway.[6]

    • Ensure Catalyst Activity: Use a fresh, anhydrous Lewis acid catalyst. The absence of an effective catalyst may allow the background free-radical reaction to become more prominent, especially if the temperature rises.

ParameterRing Chlorination (Desired)Side-Chain Chlorination (Undesired)
Mechanism Electrophilic Aromatic SubstitutionFree-Radical Halogenation
Catalyst Lewis Acid (e.g., FeCl₃, AlCl₃)None required (initiated by energy)
Initiator Lewis Acid polarization of Cl₂UV Light or High Temperature
Conditions Dark, low-to-moderate temperatureLight, high temperature (reflux)
B. Side-Chain Oxidation Troubleshooting

Q3: The oxidation of the 2,3,5-trichloro-p-xylene intermediate is giving low yields and incomplete conversion. How can I drive the reaction to completion?

A3: The electron-withdrawing effects of the three chlorine atoms deactivate the ring and the methyl groups, making oxidation more difficult than for simple p-xylene. A potent oxidizing agent and sufficiently vigorous conditions are necessary.

  • Causality: The benzylic protons of the methyl groups are the sites of initial oxidative attack. The deactivating nature of the chlorinated ring requires a strong oxidant to efficiently proceed to the carboxylic acid.

  • Solution:

    • Strong Oxidizing Agents: Standard reagents like potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid (Na₂Cr₂O₇/H₂SO₄) are typically required.

    • Elevated Temperature: The reaction often needs to be heated under reflux for several hours to achieve full conversion. Monitor the reaction (e.g., by TLC or the disappearance of the permanganate color) to determine the necessary reaction time.

    • Solubility: If using KMnO₄, a co-solvent system (e.g., water/pyridine or water/t-butanol) or the use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the interaction between the organic substrate and the aqueous oxidant, thereby increasing the reaction rate.

Q4: My oxidation is producing significant byproducts, including the di-acid (trichloroterephthalic acid) or products of ring degradation. How can I improve selectivity?

A4: This is the most significant challenge in this synthetic route. The two methyl groups on the 2,3,5-trichloro-p-xylene intermediate have very similar electronic and steric environments, making selective oxidation to the mono-acid difficult.

  • Causality: Over-oxidation to the di-acid occurs if the reaction conditions are too harsh or the stoichiometry is incorrect. Ring degradation can occur under strongly acidic and high-temperature conditions.

  • Solution:

    • Careful Stoichiometry: Titrate the reaction with your oxidizing agent. Use slightly more than one equivalent of oxidant relative to the number of methyl groups you wish to oxidize. For KMnO₄, the stoichiometry for the complete oxidation of one methyl group is 2 moles of KMnO₄ per mole of the substrate. Start with a carefully measured amount and add it portion-wise, monitoring the reaction progress.

    • pH Control: When using KMnO₄, the reaction is often performed under basic or neutral conditions. After the reaction, the intermediate manganese dioxide (MnO₂) is filtered off, and the aqueous solution is acidified to precipitate the carboxylic acid product. This can sometimes offer better control than acidic dichromate oxidation.

    • Isolate and Recrystallize: It is highly likely that a mixture of the desired mono-acid, unreacted starting material, and some di-acid will be formed. A careful workup and purification procedure is essential. The di-acid will have very different solubility properties, which can be exploited during purification.

C. Purification Troubleshooting

Q5: How can I effectively purify the final 2,3,5-Trichloro-4-methylbenzoic acid?

A5: A multi-step purification strategy is usually required to achieve high purity.

  • Causality: The crude product may contain unreacted trichloro-p-xylene (a neutral compound), the desired mono-acid, and the over-oxidized di-acid.

  • Solution:

    • Acid-Base Extraction: This is a powerful technique to separate the components. Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic solution with an aqueous base (e.g., 1M sodium bicarbonate or sodium hydroxide). The acidic products (mono- and di-acid) will be deprotonated to form water-soluble carboxylate salts and move to the aqueous layer. The neutral starting material will remain in the organic layer.

    • Fractional Acidification: Separate the aqueous layer containing the carboxylate salts. Cool this layer in an ice bath and slowly acidify it with a strong acid like HCl. The mono-acid is generally less acidic and may precipitate at a different pH than the di-acid. By carefully controlling the pH and collecting the precipitate in fractions, you may be able to enrich your desired product.

    • Recrystallization: This is the final and most critical step. The choice of solvent is key. A mixed solvent system like ethanol/water, methanol/water, or toluene/hexane is often effective.[7][8] The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[9]

Section 3: Recommended Experimental Protocol

The following protocol outlines the synthesis via the chlorination of p-xylene and subsequent oxidation. Caution: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

start Start: p-Xylene step1 Step 1: Chlorination - Dissolve p-xylene in solvent (e.g., CCl4). - Add anhydrous FeCl3 catalyst. - Bubble Cl2 gas slowly at 0-10°C. - Monitor by GC for formation of 2,3,5-trichloro-p-xylene. start->step1 step2 Step 2: Work-up - Quench reaction with water. - Separate organic layer. - Wash with NaHCO3 solution, then brine. - Dry over Na2SO4 and evaporate solvent. step1->step2 step3 Step 3: Oxidation - Suspend crude intermediate in aq. NaOH/Pyridine. - Heat to 80-90°C. - Add KMnO4 solution portion-wise until purple color persists. - Reflux for 4-6 hours. step2->step3 step4 Step 4: Product Isolation - Cool and filter off MnO2. - Wash MnO2 with hot water. - Combine aqueous filtrates. - Acidify with conc. HCl to pH < 2. step3->step4 step5 Step 5: Purification - Collect crude acid by filtration. - Perform acid-base extraction to remove neutral impurities. - Recrystallize from Ethanol/Water. step4->step5 end_product Final Product: 2,3,5-Trichloro-4-methylbenzoic Acid step5->end_product

Caption: Recommended workflow for the synthesis of the target molecule.

Step-by-Step Methodology

Part 1: Synthesis of 2,3,5-Trichloro-p-xylene

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube connected to a base trap (e.g., NaOH solution) to neutralize excess chlorine and HCl gas produced.

  • Charge the flask with p-xylene and a suitable inert solvent like carbon tetrachloride or perchloroethylene.

  • Add a catalytic amount of anhydrous iron(III) chloride (FeCl₃) (approx. 1-2 mol%).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10 °C.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC. Sequentially observe the formation of 2-chloro-p-xylene, 2,5-dichloro-p-xylene, and finally the target 2,3,5-trichloro-p-xylene.

  • Once GC analysis indicates the desired product is maximized, stop the chlorine flow.

  • Slowly quench the reaction by adding water. Separate the organic layer, wash it with aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate. This may be purified by distillation or used directly in the next step.

Part 2: Oxidation to 2,3,5-Trichloro-4-methylbenzoic Acid

  • In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, place the crude 2,3,5-trichloro-p-xylene.

  • Add an aqueous solution of sodium hydroxide and pyridine (as a co-solvent).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Prepare a solution of potassium permanganate (KMnO₄) in water. Add this solution slowly, in portions, to the reaction mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue adding KMnO₄ until a faint purple color persists for more than 30 minutes, indicating the substrate has been consumed.

  • Heat the mixture under reflux for an additional 4-6 hours to ensure the complete conversion of any intermediate aldehyde to the carboxylic acid.

  • Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of ethanol to quench the excess KMnO₄.

  • Filter the mixture through a pad of celite to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake thoroughly with hot water.

  • Combine the aqueous filtrates, cool in an ice bath, and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The white precipitate of crude 2,3,5-Trichloro-4-methylbenzoic acid will form. Collect the solid by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product. Confirm purity and identity using melting point, ¹H NMR, and ¹³C NMR spectroscopy.

References

  • Chlorination of xylene.
  • Process for preparing aromatic compounds having chlorinated side chains and method for stabilizing monochloro-side chain aromatic compounds. Justia Patents. [Link]

  • Chlorination of alkylbenzenes with molecular chlorine in alcoholic media. ResearchGate. [Link]

  • Chlorination of o-xylene (o-dimethylbenzene) yields a mixture of two products, but chlorination of p-xylene yields a single product. Explain. Homework.Study.com. [Link]

  • Free Radical Chlorination of p-Xylene. Sciencemadness.org. [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. [Link]

  • Halogenation of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

  • ALKYLBENZENE REACTIONS: HALOGENATION, NITRATION AND OXIDATION. YouTube. [Link]

  • The Halogenation of Benzene. Chemguide. [Link]

  • Pentachlorobenzoic acid. Organic Syntheses. [Link]

  • p-Xylene Oxidation to Terephthalic Acid: New Trends. National Institutes of Health. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Purifying A Compound Of Benzoic Acid. Bartleby.com. [Link]

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of 2,3,5-Trichloro-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel compounds is paramount. 2,3,5-Trichloro-4-methylbenzoic acid, a halogenated aromatic carboxylic acid, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectrum, compares it with related compounds, and offers practical insights for its empirical analysis.

The Molecular Portrait: Understanding the Vibrational Landscape

The structure of 2,3,5-Trichloro-4-methylbenzoic acid incorporates several key functional groups that dictate its infrared absorption profile: a carboxylic acid moiety, a substituted benzene ring, a methyl group, and multiple carbon-chlorine bonds. Each of these groups undergoes characteristic vibrations—stretching and bending—at specific frequencies when interacting with infrared radiation. The resulting FTIR spectrum is a superposition of these absorptions, offering a powerful tool for structural elucidation and purity assessment.

Key Spectral Features and Their Origins

The FTIR spectrum of 2,3,5-Trichloro-4-methylbenzoic acid can be dissected into several key regions:

  • The O-H Stretching Region (3300-2500 cm⁻¹): The carboxylic acid functional group is distinguished by a very broad and intense absorption band in this region, attributed to the O-H stretching vibration.[1][2][3] This broadening is a direct consequence of strong intermolecular hydrogen bonding, which typically forms a dimeric structure in the solid state.[1] This band often overlaps with the C-H stretching frequencies.[1]

  • The C-H Stretching Region (3100-2850 cm⁻¹): Within the broad O-H absorption, sharper peaks corresponding to C-H stretching vibrations can be observed. Aromatic C-H stretches typically appear between 3100-3000 cm⁻¹, while the C-H stretches of the methyl group are expected in the 3000-2850 cm⁻¹ range.[4][5][6]

  • The Carbonyl (C=O) Stretching Region (1760-1690 cm⁻¹): A strong and sharp absorption peak in this region is characteristic of the C=O double bond in the carboxylic acid.[1][7] For aromatic carboxylic acids, particularly those that are part of a hydrogen-bonded dimer, this peak is typically observed around 1710-1690 cm⁻¹.[2][3] Conjugation with the benzene ring can slightly lower this frequency.[2]

  • The Aromatic C=C Stretching Region (1600-1475 cm⁻¹): The benzene ring exhibits several characteristic, though weaker, absorption bands in this region due to C=C stretching vibrations within the ring.[4][6]

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule. Key absorptions to expect for 2,3,5-Trichloro-4-methylbenzoic acid include:

    • C-O Stretching and O-H Bending: The C-O stretch of the carboxylic acid will produce a strong band between 1320-1210 cm⁻¹, while O-H in-plane bending appears around 1440-1395 cm⁻¹.[1]

    • Methyl C-H Bending: The methyl group will show characteristic bending vibrations, with an asymmetrical bend around 1450 cm⁻¹ and a symmetrical bend near 1375 cm⁻¹.[4][5]

    • Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring occur between 900-690 cm⁻¹. The exact position can give clues about the substitution pattern.

    • C-Cl Stretching: The carbon-chlorine bonds will give rise to strong absorption bands in the 800-600 cm⁻¹ region.[4][5] The presence of multiple chlorine atoms may result in several distinct peaks.

Comparative Spectral Analysis

To better understand the spectral features of 2,3,5-Trichloro-4-methylbenzoic acid, it is instructive to compare its expected spectrum with those of related, simpler molecules.

Functional Group/VibrationBenzoic Acidp-Toluic Acid (4-Methylbenzoic Acid)2,3,5-Trichloro-4-methylbenzoic Acid (Expected) Rationale for Differences
O-H Stretch (Carboxylic Acid) Broad, ~3300-2500 cm⁻¹Broad, ~3300-2500 cm⁻¹Broad, ~3300-2500 cm⁻¹This feature is characteristic of the carboxylic acid dimer and is largely unaffected by ring substitution.
C=O Stretch (Carboxylic Acid) ~1680-1710 cm⁻¹~1680-1710 cm⁻¹~1690-1720 cm⁻¹The electron-withdrawing chlorine atoms may cause a slight shift to a higher wavenumber (frequency).
Aromatic C-H Stretch ~3100-3000 cm⁻¹~3100-3000 cm⁻¹Weaker or absentThe high degree of substitution on the ring reduces the number of aromatic C-H bonds.
Aliphatic C-H Stretch (Methyl) N/A~2980-2850 cm⁻¹~2980-2850 cm⁻¹The presence of the methyl group introduces these characteristic peaks.
Aromatic C=C Stretch ~1600, 1585, 1495, 1450 cm⁻¹~1610, 1580, 1500, 1450 cm⁻¹Shifts and intensity changes expectedThe substitution pattern and electronic effects of the chlorine atoms will alter the positions and intensities of these bands.
C-Cl Stretch N/AN/AStrong, multiple bands ~800-600 cm⁻¹The presence of three C-Cl bonds will result in strong absorptions in this region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid sample like 2,3,5-Trichloro-4-methylbenzoic acid using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation and Materials
  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • 2,3,5-Trichloro-4-methylbenzoic acid sample (solid)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Step-by-Step Procedure
  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • With the empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid 2,3,5-Trichloro-4-methylbenzoic acid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create intimate contact but not so high as to damage the crystal.

  • Sample Spectrum Acquisition:

    • Collect the FTIR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the spectrometer software to identify and label the major absorption peaks.

    • Compare the obtained spectrum with reference spectra or the expected absorption frequencies to confirm the identity and purity of the compound.

  • Cleaning:

    • After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipes.

Visualizing the Molecular Structure and Vibrational Modes

Sources

Reference Standards for 2,3,5-Trichloro-4-methylbenzoic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2,3,5-Trichloro-4-methylbenzoic acid (CAS 89978-34-7) is a critical halogenated aromatic intermediate used in the synthesis of agrochemicals (e.g., pyridine-based herbicides) and specialized pharmaceutical building blocks. Unlike commodity chemicals (e.g., Benzoic Acid), it lacks widely available ISO 17034 Certified Reference Materials (CRMs). This guide compares the reliability of commercial "Research Grade" standards against "In-House Qualified" Primary Standards and provides a validated workflow to characterize this compound for regulatory-compliant analysis.

Technical Context & Material Science

The analysis of 2,3,5-Trichloro-4-methylbenzoic acid (TBA-Me) presents specific challenges due to its electron-deficient aromatic ring and potential for regio-isomeric impurities.

  • Chemical Nature: A chlorinated benzoic acid derivative.[1][2][3] The electron-withdrawing chlorine atoms significantly lower the pKa (estimated < 3.0) compared to p-toluic acid (pKa 4.36), requiring acidic mobile phases for retention in Reverse Phase HPLC.

  • Critical Impurities:

    • Regio-isomers: 2,3,6-Trichloro-4-methylbenzoic acid (difficult to separate).

    • Homologs: Dichloro- or Tetrachloro- analogs arising from non-selective halogenation during synthesis.

    • Inorganic/Solvent: Residual catalysts (Copper/Aluminum salts) or moisture, which are invisible to UV detection but affect gravimetric potency.

Comparative Analysis of Reference Standard Grades

When sourcing a standard for TBA-Me, researchers typically encounter three tiers of material quality. The choice of grade directly impacts the "Uncertainty Budget" of the final analytical result.

Table 1: Reference Standard Hierarchy for TBA-Me
FeatureTier 1: Research Chemical Tier 2: Analytical Standard Tier 3: In-House Primary Standard (Recommended)
Source Catalog Vendors (e.g., BenchChem, ChemBlocks)Specialized Standard VendorsSelf-Qualified (from Tier 1 material)
Purity Claim "95%" or "98%" (Area %)">98%" (Quantitated)99.X% (Mass Balance/qNMR)
Traceability None / Batch CoA onlyLimited (often internal)SI-Traceable (via NIST/BIPM Internal Std)
Water/Solvent Rarely quantifiedSometimes quantifiedFully Quantified (KF/TGA)
Risk High: Area %

w/w Potency
Medium: May lack isomer specificityLow: Full structural & mass validation
Use Case Synthesis screeningRoutine QC (if validated)GLP/GMP Release Testing

Critical Insight: A vendor claim of "98% Purity by HPLC" only refers to the chromatographic purity (UV absorption). It ignores water, residual salts, and solvents. A "98%" sample may only have a potency of 92% w/w. Using Tier 1 standards without qualification will introduce a systematic bias of 5–8% in your assay.

Workflow Visualization: The Qualification Protocol

The following diagram illustrates the self-validating workflow to convert a commercial Tier 1 chemical into a Tier 3 Primary Standard.

Standard_Qualification Start Source: Commercial '95%' Standard ID Identity Confirmation (IR, MS, 1H-NMR) Start->ID Purity Chromatographic Purity (HPLC-UV Area %) ID->Purity Volatiles Volatile Content (TGA / Karl Fischer) ID->Volatiles Residue Inorganic Residue (ROI / Ashing) ID->Residue Potency Potency Assignment (Mass Balance or qNMR) Purity->Potency 100% - (Impurities) Volatiles->Potency - (Water/Solvent) Residue->Potency - (Inorganics) Release Release as Primary Standard (Valid for 12 Months) Potency->Release

Figure 1: Workflow for qualifying a Research Grade chemical as a Primary Reference Standard.

Experimental Protocols

Protocol A: Purity Screening by HPLC-UV

This method separates TBA-Me from its likely regio-isomers and synthesis precursors.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge BEH C18 or Zorbax Eclipse Plus).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Solvent B: Acetonitrile.[2][4][5][6][7][8]

  • Gradient:

    • 0 min: 20% B

    • 15 min: 80% B[9]

    • 20 min: 95% B

    • 25 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: 230 nm (optimal for chlorinated aromatics) and 254 nm.

  • Temperature: 30°C.

  • Acceptance Criteria: Main peak retention time ~12-14 min. Resolution (

    
    ) > 1.5 between TBA-Me and nearest isomer.
    

Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid group (


), forcing the molecule into its neutral, hydrophobic state. This maximizes retention on the C18 column and improves peak shape [1].
Protocol B: Potency Assignment via qNMR (The "Gold Standard")

When no CRM is available, quantitative NMR (qNMR) is the absolute method for potency assignment, bypassing the need for reference standards of the analyte itself.

  • Internal Standard (IS): Benzoic Acid (NIST SRM 350b or TraceCERT®) or Maleic Acid (99.9% TraceCERT).

    • Selection Logic: Benzoic acid protons (7.4–8.1 ppm) may overlap; Maleic acid (singlet at 6.3 ppm) is often cleaner if the aromatic region is crowded.

  • Solvent: DMSO-d6 (ensures solubility of both the chlorinated acid and the IS).

  • Procedure:

    • Accurately weigh ~10 mg of TBA-Me (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial. Precision balance (d=0.01 mg) is mandatory.
    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with

      
       relaxation delay > 30s (to ensure full relaxation) and 90° pulse angle.
      
    • Integrate the methyl singlet of TBA-Me (~2.4 ppm, 3H) vs. the IS signal.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="display ng-star-inserted">

    
    
    Where 
    
    
    
    = Potency,
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass.[3][9][10]

Recommendations

  • For Early Discovery: Use Tier 1 (Commercial 95%) standards. Accept the

    
    10% error margin.
    
  • For GLP Toxicology/Clinical Batches: You must generate a Tier 3 (In-House) standard.

    • Purchase a large batch (e.g., 5g) of the best available commercial material.

    • Recrystallize if purity is <98% (Solvent: Ethanol/Water).

    • Perform Protocol B (qNMR) to assign a potency value (e.g., 99.2% w/w).

    • Use this value for all subsequent HPLC calculations.

  • Storage: Store the qualified standard at 2-8°C in a desiccator. Chlorinated benzoic acids are generally stable but can be hygroscopic if residual salts are present.

References

  • Sielc Technologies. (n.d.). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from

    • Context: Validates the use of acidic mobile phases for chlorin
  • BIPM (Bureau International des Poids et Mesures). (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid. Retrieved from

    • Context: Establishes the metrological traceability protocols for qNMR.
  • National Institute of Standards and Technology (NIST). (2018).[11] NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). Retrieved from

    • Context: Source for the primary internal standard used in Protocol B.
  • PubChem. (2025).[1][2] Compound Summary: 3,5-Dichloro-4-methylbenzoic acid (Analog).[1] Retrieved from

    • Context: Provides physicochemical data (pKa, solubility) for structural analogs to support method development.

Sources

Safety Operating Guide

2,3,5-Trichloro-4-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2,3,5-Trichloro-4-methylbenzoic Acid

As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,3,5-Trichloro-4-methylbenzoic acid, grounded in regulatory standards and best practices. Our approach moves beyond a simple checklist to explain the scientific rationale behind each procedure, ensuring a deep and functional understanding of chemical waste management.

Section 1: Hazard Assessment and Waste Characterization

The molecule's key features for hazard assessment are:

  • Aromatic Carboxylic Acid Group: This group imparts acidic properties. While benzoic acid itself is a weak acid, concentrated forms can be corrosive or irritating.[2]

  • Trichloro Substitution: The presence of three chlorine atoms on the benzene ring makes it a halogenated organic compound. Such compounds are often scrutinized for their potential environmental persistence and toxicity to aquatic life.[3] The SDS for similar compounds often includes warnings about being harmful to aquatic life.[3]

Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Given its structure, 2,3,5-Trichloro-4-methylbenzoic acid waste must be managed as hazardous waste until proven otherwise, likely due to toxicity and environmental hazard concerns.

Section 2: Immediate Safety & Handling Protocols

When handling 2,3,5-Trichloro-4-methylbenzoic acid, either in pure form or as waste, adherence to strict safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment, which should be worn at all times when handling the chemical or its waste.[5][6]

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes of solutions or contact with the solid powder, which may cause serious irritation.[7]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before each use.Prevents direct skin contact. The SDS for related compounds indicates a risk of skin irritation or allergic reaction.[3][6] Contaminated gloves must be disposed of properly after use.[8]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Not typically required if handled in a well-ventilated area or a chemical fume hood. Use a NIOSH-approved respirator if dusts are generated.Avoids inhalation of the compound, especially if it is a fine powder.[3][8] Engineering controls like fume hoods are the preferred method for minimizing inhalation risk.[9]
First-Aid Measures

In the event of an accidental exposure, immediate and appropriate first-aid is critical. The following procedures are based on standard practices for handling similar acidic and chlorinated compounds.[7][8][10]

Exposure RouteFirst-Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[3][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Section 3: Waste Management & Disposal Workflow

The proper disposal of 2,3,5-Trichloro-4-methylbenzoic acid is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.[11] This workflow is governed by the "cradle-to-grave" principle of hazardous waste management.[11]

The following diagram illustrates the decision-making and procedural flow for compliant disposal.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Accumulation cluster_3 Step 4: Final Disposal A Waste Generation (e.g., reaction residue, contaminated materials) B Segregate Waste: Halogenated Organic Solid A->B C Select Compatible Container (HDPE or Glass, Leak-proof) B->C D Attach Hazardous Waste Label C->D E Record Contents: '2,3,5-Trichloro-4-methylbenzoic acid', Concentration, Date D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Securely Closed F->G H Use Secondary Containment G->H I Container is Full (or accumulation time limit reached) H->I J Contact Institutional EHS Office to Schedule Waste Pickup I->J K Licensed Hazardous Waste Disposal Facility (e.g., Incineration) J->K

Caption: Waste Disposal Workflow for 2,3,5-Trichloro-4-methylbenzoic Acid.

Section 4: Detailed Disposal Procedures

Step 1: Waste Collection and Segregation

The principle of waste minimization should always be applied; plan experiments to use the smallest necessary quantities of chemicals.[5]

  • Segregation: As a halogenated organic compound, waste containing 2,3,5-Trichloro-4-methylbenzoic acid must be collected separately from non-halogenated organic waste.[5][12] This is because different disposal methods, particularly incineration, are required for halogenated materials to prevent the formation of harmful byproducts. Do not mix this waste with non-hazardous waste, as this would render the entire volume hazardous.[12]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by law and are essential for safety.

  • Container Selection: Collect waste in a sturdy, leak-proof container that is chemically compatible with the waste.[13][14] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must have a securely fitting cap.[14]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[13][15] The label must clearly identify the full chemical name of all contents ("2,3,5-Trichloro-4-methylbenzoic acid") and their approximate percentages.[9] The date of accumulation start must also be recorded.[11]

Step 3: Temporary Storage (Satellite Accumulation)

Designated storage areas prevent accidental spills and ensure regulatory compliance.

  • Location: Waste containers must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA), such as a labeled secondary container within a fume hood.[5][9]

  • Conditions: The container must be kept closed at all times except when actively adding waste.[13] It should be stored in a secondary containment bin to catch any potential leaks.[13] Incompatible wastes must be stored separately to prevent dangerous reactions.[13]

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals at licensed facilities.

  • Contact EHS: Once the waste container is nearly full (around 75% capacity to allow for vapor expansion) or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9][13][15]

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] For chlorinated organic compounds, high-temperature incineration is the most common and effective disposal method, as it ensures complete destruction of the hazardous molecules.[17] Never dispose of this chemical down the drain or in regular trash.[13]

Section 5: Regulatory Framework

The management of hazardous chemical waste in the United States is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[4][18] RCRA establishes the comprehensive "cradle-to-grave" regulatory structure for tracking hazardous waste from its point of generation to its final disposal.[11] Your institution's EHS department implements specific procedures to ensure compliance with RCRA and any additional state or local regulations. Adherence to the protocols outlined in this guide is not just a best practice—it is a legal requirement.

References

  • ERG Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ERG Environmental Services. [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA.gov. [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from Axonator. [Link]

  • Rioux, R. M., & Zaman, T. A. (2017). Proper Handling and Disposal of Laboratory Waste. JoVE (Journal of Visualized Experiments). [Link]

  • University of South Florida. (2023). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Recycling. Retrieved from EPA.gov. [Link]

  • U.S. Environmental Protection Agency. (2024). Steps in Complying with Regulations for Hazardous Waste. Retrieved from EPA.gov. [Link]

  • VedPrep Chem Academy. (2024). Lab Waste Disposal Rules You Must Follow. YouTube. [Link]

  • LabXchange. (2022). How To: Lab Waste. YouTube. [Link]

  • Washington State Department of Health. (2023). School Science Safety | Disposal of Hazardous Waste. YouTube. [Link]

  • Stockholm University. (2015). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from Stockholm University. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Environmental Health and Safety. [Link]

  • Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from Oklahoma State University. [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from Nipissing University. [Link]

  • University of Alabama at Birmingham. (2024). Hazardous Waste - EHSO Manual. Retrieved from UAB. [Link]

  • Al-Dhaini, A. J., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.